2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylthio group, a dihydropyrimidinone core, and a methoxyphenethyl side chain, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the benzylthio group: This step may involve the nucleophilic substitution of a suitable leaving group with a benzylthiol.
Attachment of the methoxyphenethyl side chain: This can be done through an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.
Industrial production methods would likely focus on optimizing these steps for higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or promoters as needed. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzylthio group and dihydropyrimidinone core could play crucial roles in binding to molecular targets, while the methoxyphenethyl side chain may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide include:
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Lacks the methoxyphenethyl side chain, which may affect its biological activity and solubility.
2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide: Has a methylthio group instead of a benzylthio group, potentially altering its reactivity and binding properties.
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(phenethyl)acetamide: Lacks the methoxy group, which may influence its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-19-10-6-5-9-17(19)11-12-23-20(26)13-18-14-21(27)25-22(24-18)29-15-16-7-3-2-4-8-16/h2-10,14H,11-13,15H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYELFNTDXTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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